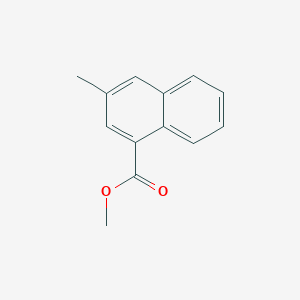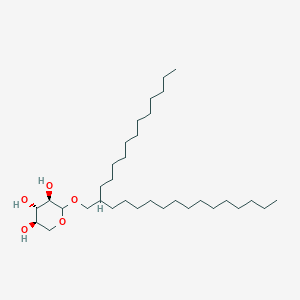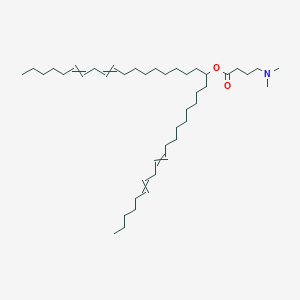
Dlin-M-C3-dma
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dlin-M-C3-dma, also known as 1,2-dilinoleyloxy-3-dimethylaminopropane, is a synthetic ionizable lipid. It is widely used in the formulation of lipid nanoparticles, particularly for drug and gene delivery systems. This compound is characterized by its ability to form stable complexes with nucleic acids, such as DNA and RNA, making it a crucial component in the development of advanced therapeutic delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dlin-M-C3-dma typically begins with linoleyl alcohol as the starting material. The process involves several key steps:
Esterification: Linoleyl alcohol reacts with methanesulfonyl chloride and triethylamine to form the corresponding ester.
Bromination: The ester undergoes bromination using magnesium bromide etherate to yield the brominated intermediate.
Grignard Reaction: The brominated intermediate is subjected to a Grignard reaction, followed by hydrolysis and condensation reactions to produce the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dlin-M-C3-dma undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophilic bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized lipids, while substitution reactions can produce a range of substituted derivatives .
Applications De Recherche Scientifique
Dlin-M-C3-dma has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery.
Biology: The compound is essential for the delivery of nucleic acids in gene therapy.
Medicine: this compound is a key component in the development of mRNA vaccines and other therapeutic agents.
Industry: It is utilized in the formulation of various nanocarriers for targeted drug delivery
Mécanisme D'action
Dlin-M-C3-dma exerts its effects through its ionizable nature. At acidic pH, the compound becomes positively charged, allowing it to form stable complexes with negatively charged nucleic acids. This interaction facilitates the encapsulation and delivery of genetic material into target cells. The molecular targets include cellular membranes, where the lipid nanoparticles fuse and release their cargo into the cytoplasm .
Comparaison Avec Des Composés Similaires
Similar Compounds
ALC-0315: Another ionizable lipid used in mRNA vaccine formulations.
SM-102: A lipid used in the formulation of lipid nanoparticles for gene delivery.
Uniqueness
Dlin-M-C3-dma stands out due to its high efficiency in forming stable complexes with nucleic acids and its ability to deliver genetic material effectively into cells. Its unique structure and ionizable properties make it a preferred choice in the development of advanced therapeutic delivery systems .
Propriétés
Formule moléculaire |
C43H79NO2 |
|---|---|
Poids moléculaire |
642.1 g/mol |
Nom IUPAC |
heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3 |
Clé InChI |
NRLNQCOGCKAESA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)
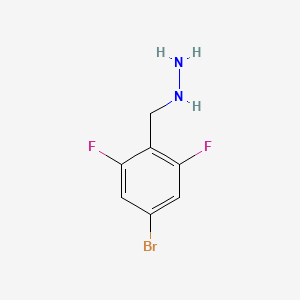
![(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B12433456.png)
![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
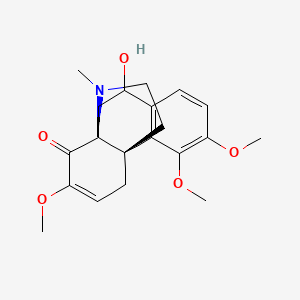
![Amino[(3-chlorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B12433467.png)

![(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B12433478.png)
